2,4-Dichloro-6-methylnicotinonitrile
Overview
Description
“2,4-Dichloro-6-methylnicotinonitrile” is an organic compound with the molecular formula C7H4Cl2N2 . It appears as an off-white to yellow powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,6-dichloro-4-methylnicotinonitrile has been used as a starting material in the synthesis of 4-methylnicotinic acid . The key step in the sequence was the reductive dechlorination in the presence of zinc and ammonia to provide an intermediate which was hydrolyzed to the described acid .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-6-methylnicotinonitrile” consists of a pyridine ring substituted with two chlorine atoms and one methyl group. The average mass of the molecule is 187.026 Da .Chemical Reactions Analysis
The reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution of the chlorine atom at position 6 .Physical And Chemical Properties Analysis
“2,4-Dichloro-6-methylnicotinonitrile” is a solid at room temperature and has a melting point of 60-64℃. It is relatively soluble in organic solvents such as chloroform, methanol, and ethanol.Scientific Research Applications
- Specific Scientific Field : Agriculture, specifically plant disease prevention .
- Summary of the Application : “2,4-Dichloro-6-methylnicotinonitrile” is used as an elicitor to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This method is based on activating the plant’s natural defenses and is considered one of the fastest-growing and prospective strategies in agriculture .
- Methods of Application or Experimental Procedures : The substance is applied to plants to induce their natural immune system. The efficacy of this method was tested on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
- Results or Outcomes : The results showed that 2,6-dichloroisonicotinic acid (INA, a similar compound) has biological activity as a Systemic Acquired Resistance (SAR) inducer at 82%, and its derivatives showed higher biological activity (93–97% of plants natural resistance induction) at the tested dose (500 mg L −1) .
Safety And Hazards
The safety data sheet for a similar compound, 2,6-dichloro-4-methylnicotinonitrile, indicates that it is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .
properties
IUPAC Name |
2,4-dichloro-6-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-6(8)5(3-10)7(9)11-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKGFMCVNLCEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460839 | |
Record name | 2,4-DICHLORO-6-METHYLNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylnicotinonitrile | |
CAS RN |
38367-36-1 | |
Record name | 2,4-DICHLORO-6-METHYLNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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